molecular formula C10H12BrN3O4 B8147448 Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate

Cat. No.: B8147448
M. Wt: 318.12 g/mol
InChI Key: ZYQVCODBOCMORH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-nitropyridin-2-ylcarbamate is a pyridine-derived intermediate with a tert-butyl carbamate group at position 2, a bromine substituent at position 3, and a nitro group at position 5. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its electron-withdrawing nitro group and halogen substituent enhance reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(15)13-8-7(11)4-6(5-12-8)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCODBOCMORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Amino-5-Nitropyridine

The synthesis begins with the bromination of 2-amino-5-nitropyridine, a reaction typically conducted in acetic acid with elemental bromine (Br₂). This step introduces a bromine atom at the 3-position of the pyridine ring, yielding 3-bromo-5-nitro-2-aminopyridine .

Reaction Conditions

  • Substrate : 2-Amino-5-nitropyridine

  • Brominating Agent : Br₂ (1.1–1.2 equivalents)

  • Solvent : Acetic acid

  • Temperature : 10–25°C

  • Time : 30 minutes to 2 hours

  • Yield : 32–64%

Mechanistic Insight
Bromination occurs via electrophilic aromatic substitution, where the nitro group at the 5-position directs bromine to the meta-position (C3) relative to the amino group. The reaction is exothermic and requires careful temperature control to avoid over-bromination.

Boc Protection of 3-Bromo-5-Nitro-2-Aminopyridine

The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step forms the final product, tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate .

Reaction Conditions

  • Substrate : 3-Bromo-5-nitro-2-aminopyridine

  • Protecting Agent : Boc₂O (1.2–1.5 equivalents)

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent : Tetrahydrofuran (THF), ethyl acetate, or dichloromethane

  • Temperature : 0–25°C

  • Time : 2–24 hours

  • Yield : 37–95%

Optimization Notes

  • Solvent Choice : Polar aprotic solvents like THF improve reaction homogeneity and yield.

  • Base Selection : DMAP accelerates the reaction via nucleophilic catalysis, reducing side reactions.

Alternative Synthetic Approaches

Sequential Nitration and Bromination

An alternative route involves nitrating 3-bromo-2-aminopyridine. However, this method is less favored due to the nitro group’s strong meta-directing effects, which complicate regioselective bromination.

Direct Functionalization of Pre-Protected Intermediates

Protecting the amino group before bromination or nitration has been explored but often results in reduced yields due to steric hindrance from the Boc group. For example, Boc-protected 2-aminopyridine derivatives show lower reactivity in electrophilic substitution reactions.

Optimization of Reaction Conditions

Bromination Step Optimization

ParameterOptimal RangeImpact on Yield
Br₂ Equivalents1.1–1.2Prevents di-bromination
Reaction Temperature10–15°CMinimizes decomposition
SolventAcetic acidEnhances solubility

Boc Protection Step Optimization

ParameterOptimal RangeImpact on Yield
Boc₂O Equivalents1.2–1.5Ensures complete protection
BaseDMAP (0.1 eq)Accelerates reaction
SolventTHFImproves reagent dispersion

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesYield Range
Bromination + BocHigh regioselectivity, scalableRequires careful temp control32–95%
Nitration + BocAvoids bromine handlingLow regioselectivity<30%
Pre-protected routesSimplifies purificationLimited reactivity20–40%

The bromination-Boc protection sequence remains the most reliable, balancing yield and practicality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate with two closely related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound (Target) C₁₀H₁₂BrN₃O₄ ~318.13 g/mol -NO₂ (position 5), -Br (position 3) High reactivity due to nitro group; potential sensitivity to reduction or heating
tert-Butyl N-3-bromo-5-(trifluoromethyl)pyridin-2-ylcarbamate C₁₁H₁₂BrF₃N₂O₂ 341.14 g/mol -CF₃ (position 5), -Br (position 3) Enhanced metabolic stability (CF₃); moderate electron-withdrawing effects
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate C₁₀H₁₃BrN₂O₃ 289.13 g/mol -OH (position 3), -Br (position 5) Polar due to -OH; amenable to further functionalization (e.g., etherification)

Research Findings and Data Gaps

  • Thermal Stability: Melting points (MP) for the target compound are unavailable, but analog (hydroxyl derivative) likely has a lower MP due to hydrogen bonding, while (CF₃) may exhibit higher thermal stability.

Biological Activity

Tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate is a compound of growing interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at position 3
  • Nitro group at position 5
  • Carbamate functional group attached to a pyridine ring

These structural elements contribute to its reactivity and interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular functions.

The bromine and nitro substituents are particularly important for the binding affinity and specificity towards these targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound can serve as an effective inhibitor in various biochemical assays. For example, it has been utilized in studies targeting:

  • Kinases : Inhibition of kinases involved in cancer signaling pathways.
  • Phosphatases : Modulation of phosphatase activity linked to metabolic disorders.

Medicinal Chemistry

The compound is explored for its potential as a lead compound in drug development. Its ability to serve as an intermediate in organic synthesis makes it valuable for creating more complex molecules with therapeutic potential .

Case Studies

  • Enzyme Targeting in Cancer Research
    • A study highlighted the use of this compound as a selective inhibitor of a specific kinase involved in tumor growth. The results indicated a significant reduction in cell proliferation at micromolar concentrations, demonstrating its potential as an anti-cancer agent.
  • Receptor Modulation
    • Another investigation focused on the compound's ability to modulate receptor activity related to inflammatory responses. The findings suggested that it could reduce pro-inflammatory cytokine production in vitro, indicating promise for treating inflammatory diseases.

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of kinase activity; reduced cell proliferation
Receptor InteractionDecreased cytokine production; potential anti-inflammatory effects
Organic Synthesis ApplicationsUseful intermediate for synthesizing complex molecules

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-5-nitropyridin-2-ylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting a pyridine precursor (e.g., 3-bromo-5-nitropyridin-2-amine) with tert-butyl chloroformate in the presence of a base like triethylamine. Key variables include:

  • Temperature : Maintained at 0–5°C during carbamate formation to minimize side reactions .
  • Solvent Choice : Anhydrous dichloromethane or THF prevents hydrolysis of the chloroformate .
  • Catalysts : Bases (e.g., DMAP) enhance nucleophilic substitution efficiency .
    Yield optimization (~70–85%) is achieved via real-time monitoring with TLC or HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and carbamate integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 345.97) .
  • X-ray Crystallography : Resolves halogen (Br, NO2_2) spatial orientation for reactivity studies .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by:

Condition Degradation Rate Key Observations
Room TemperatureModerate (5% in 30d)Nitro group decomposition dominates
2–8°C (dry)<1% in 30dOptimal for long-term storage
Light exposureAcceleratedBromine photolysis observed

Advanced Research Questions

Q. How do electronic effects of bromine and nitro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic attacks to the pyridine's C4 position. Bromine’s inductive effect further enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Case Study : Pd(PPh3_3)4_4/K2_2CO3_3 in DMF/H2_2O (80°C, 12h) achieves >90% conversion. Competing pathways (e.g., nitro reduction) are suppressed by excluding reducing agents .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Step 1 : Validate experimental conditions (e.g., deuterated solvent purity, probe calibration).
  • Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.5 ppm suggest structural anomalies (e.g., rotameric equilibria) .
  • Step 3 : Use 2D NMR (COSY, NOESY) to confirm through-space interactions and resolve ambiguities .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily mask the carbamate with TBS groups to prevent nucleophilic attack during nitration .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing byproduct formation .
  • Catalyst Tuning : Use Pd-XPhos for selective C–Br activation over C–NO2_2 reduction .

Q. How can computational modeling predict biological target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR). The nitro group forms H-bonds with Lys721, while bromine engages in hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess binding stability (>20 ns trajectories). RMSD <2 Å indicates stable ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 85%) for similar derivatives?

  • Methodological Answer :

  • Variable Control : Compare solvent purity (HPLC-grade vs. technical), inert atmosphere integrity, and heating uniformity (oil bath vs. microwave) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., tert-butyl alcohol from hydrolysis) that reduce yield .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS .
  • Caco-2 Permeability : Assess apical-to-basolateral transport to predict oral bioavailability. Papp >1×106^{-6} cm/s indicates good absorption .

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